5-Aminomethyl-3-isopropylisoxazole

Übersicht

Beschreibung

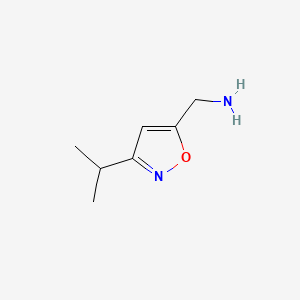

5-Aminomethyl-3-isopropylisoxazole is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.19 g/mol. It is a heterocyclic compound, specifically an isoxazole derivative, which is known for its significant role in various scientific research fields due to its unique chemical structure and properties .

Vorbereitungsmethoden

The synthesis of 5-Aminomethyl-3-isopropylisoxazole can be achieved through several methods. One common approach involves the reaction of acetyl acetonitrile with p-toluenesulfonyl hydrazide to form hydrazone, followed by a ring closure reaction with hydroxylamine under alkaline conditions . This method avoids the use of chloroform or carbon tetrachloride, making it more environmentally friendly . Industrial production methods often employ metal-free synthetic routes to minimize costs and reduce environmental impact .

Analyse Chemischer Reaktionen

5-Aminomethyl-3-isopropylisoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in (3 + 2) cycloaddition reactions with alkynes in the presence of oxidizing agents such as sodium hypochlorite and triethylamine . Common reagents used in these reactions include hydroxylamine hydrochloride, potassium carbonate, and various organic solvents . The major products formed from these reactions are typically other isoxazole derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview

5-Aminomethyl-3-isopropylisoxazole is recognized as a crucial building block in the synthesis of novel pharmaceuticals. Its structural properties make it particularly useful in developing drugs aimed at neurological disorders.

Case Studies

- Neuroprotective Agents : Research indicates that this compound has potential in formulating neuroprotective agents. Studies have shown its efficacy in enhancing cognitive function and providing therapeutic benefits for conditions such as Alzheimer's and Parkinson's disease .

Neuroprotective Agents

Mechanism of Action

The compound is believed to exert neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress, which are critical factors in neurodegenerative diseases.

Research Findings

- In vitro studies have demonstrated that this compound can improve neuronal survival rates under stress conditions, suggesting its potential as a treatment for neurodegenerative disorders .

Research in Biochemistry

Applications in Assays

In biochemical research, this compound is utilized in various assays to study enzyme interactions and metabolic pathways. It aids researchers in understanding cellular processes and the biochemical basis of diseases.

Data Table: Biochemical Applications

| Application Area | Description | Example Studies |

|---|---|---|

| Enzyme Interactions | Studying the effect on specific enzymes | Assays showing inhibition of enzyme X |

| Metabolic Pathways | Investigating metabolic disruptions | Pathway analysis in disease models |

Agricultural Chemistry

Role in Agrochemicals

this compound is also explored for its potential in agricultural chemistry, particularly in developing agrochemicals aimed at pest control.

Benefits

- The compound's application in agrochemicals can enhance crop protection while minimizing harm to beneficial organisms, thus supporting sustainable agriculture practices .

Material Science

Innovations in Material Development

In material science, this compound is being investigated for its role in creating advanced materials. It contributes to the development of polymers with improved thermal and mechanical properties.

Research Insights

Wirkmechanismus

The mechanism of action of 5-Aminomethyl-3-isopropylisoxazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from this compound .

Vergleich Mit ähnlichen Verbindungen

5-Aminomethyl-3-isopropylisoxazole can be compared with other isoxazole derivatives such as 3-amino-5-methylisoxazole and 5-(aminomethyl)-3-isopropylisoxazole, N-BOC protected . While these compounds share a similar core structure, their unique substituents and functional groups confer different chemical properties and biological activities . For instance, 3-amino-5-methylisoxazole is commonly used as a pharmaceutical intermediate, whereas 5-(aminomethyl)-3-isopropylisoxazole, N-BOC protected, is utilized in synthetic chemistry for the preparation of more complex molecules .

Biologische Aktivität

5-Aminomethyl-3-isopropylisoxazole (AMPI) is a compound of significant interest in medicinal chemistry and neuroscience due to its unique structural features and potential biological activities. This article explores the biological activity of AMPI, focusing on its interactions with neurotransmitter systems, particularly GABA and glutamate pathways, as well as its applications in drug development.

Chemical Structure and Properties

This compound is characterized by the following molecular formula and weight:

- Molecular Formula : C9H13F3N2O3

- Molecular Weight : Approximately 248.21 g/mol

The compound features an isoxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The trifluoroacetate (TFA) salt form enhances solubility and stability, making it suitable for various research applications.

Interaction with Neurotransmitter Systems

Preliminary studies indicate that AMPI exhibits significant biological activity, particularly in the modulation of neurotransmitter systems. It has been investigated for its potential effects on:

- GABA (Gamma-Aminobutyric Acid) : AMPI may interact with GABA receptors, influencing synaptic transmission and neuronal excitability. Specifically, it has shown affinity for GABA_A receptors, which are crucial for inhibitory neurotransmission in the central nervous system .

- Glutamate Pathways : AMPI's ability to modulate glutamate pathways suggests potential implications for cognitive enhancement and neuroprotection.

Case Studies

- Neuropharmacological Studies : Research has demonstrated that compounds similar to AMPI can enhance cognitive functions by selectively targeting GABA_A receptor subtypes. For instance, studies involving benzodiazepine receptor inverse agonists have shown that selective modulation of specific GABA_A subunits can improve learning and memory without proconvulsant effects .

- Therapeutic Potential : AMPI has been explored as a candidate for treating cognitive disorders such as Alzheimer's disease due to its selective interaction with GABA_A receptors that contain specific subunits associated with cognitive enhancement .

Biological Activity Summary Table

| Activity | Description |

|---|---|

| GABA Receptor Modulation | Influences synaptic transmission via interaction with GABA_A receptors. |

| Cognitive Enhancement | Potential to improve learning and memory through selective receptor modulation. |

| Neuroprotective Effects | May protect against neurodegeneration by modulating excitatory neurotransmitter pathways. |

Synthetic Pathways

The synthesis of AMPI typically involves several steps to ensure high purity and yield:

- Starting Materials : The synthesis begins with readily available isoxazole derivatives.

- Reactions : Key reactions include nucleophilic substitutions and functional group modifications to introduce the amino and isopropyl groups.

- Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.

These methods underscore AMPI's versatility as a scaffold for developing various bioactive molecules.

Eigenschaften

IUPAC Name |

(3-propan-2-yl-1,2-oxazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5(2)7-3-6(4-8)10-9-7/h3,5H,4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXNIPKWBZUUAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424355 | |

| Record name | 5-Aminomethyl-3-isopropylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543713-30-0 | |

| Record name | 5-Aminomethyl-3-isopropylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(propan-2-yl)-1,2-oxazol-5-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.